molecular formula C10H14BrN B1531182 2-Bromo-5-(tert-butyl)aniline CAS No. 58164-14-0

2-Bromo-5-(tert-butyl)aniline

Cat. No.: B1531182
CAS No.: 58164-14-0
M. Wt: 228.13 g/mol
InChI Key: MFHJEGCTVQZAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(tert-butyl)aniline is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Bromo-5-(tert-butyl)aniline (CAS No. 58164-14-0) is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a tert-butyl group attached to an aniline framework. This compound has garnered attention in pharmacological research due to its interactions with various biological systems, particularly its role as an inhibitor of cytochrome P450 enzymes.

  • Molecular Formula : C₁₀H₁₄BrN
  • Molecular Weight : 228.13 g/mol
  • Structural Features : The compound features a bromine substituent at the 2-position and a tert-butyl group at the 5-position of the aniline structure, which influences its reactivity and biological properties.

Cytochrome P450 Inhibition

Research has demonstrated that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably:

  • CYP1A2
  • CYP2C9
  • CYP2D6

These enzymes play crucial roles in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions. The inhibition of these enzymes suggests potential implications for drug-drug interactions and metabolic pathways in therapeutic settings .

Pharmacological Implications

The inhibition of cytochrome P450 enzymes by this compound may affect the metabolism of co-administered drugs, potentially leading to increased toxicity or decreased efficacy. Understanding these interactions is essential for evaluating the safety profile of this compound in medicinal applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesSimilarity Index
2-Bromo-4-(tert-butyl)anilineC₁₀H₁₄BrNBromine at position 2; tert-butyl at 40.92
2,6-Dibromo-4-(tert-butyl)anilineC₁₀H₁₄Br₂NTwo bromine substituents; tert-butyl at 40.85
3-Bromo-4-(tert-butyl)anilineC₁₀H₁₄BrNBromine at position 3; tert-butyl at 40.83
4-Bromo-3-(tert-butyl)anilineC₁₀H₁₄BrNBromine at position 4; tert-butyl at 30.81

The unique placement of the bromine atom and tert-butyl group significantly influences the biological activity and reactivity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have shown that concentrations of this compound effectively inhibit the activity of CYP enzymes in human liver microsomes, indicating its potential impact on drug metabolism.
  • Toxicological Assessments : Toxicity studies suggest that while the compound exhibits inhibitory effects on cytochrome P450 enzymes, it also demonstrates a low level of acute toxicity, making it a candidate for further pharmacological exploration .
  • Mechanistic Insights : Detailed mechanistic studies are required to elucidate how structural modifications affect enzyme inhibition. For instance, variations in substituents on the aniline ring could lead to different inhibitory profiles against various CYP isoforms .

Properties

IUPAC Name

2-bromo-5-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHJEGCTVQZAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679225
Record name 2-Bromo-5-tert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58164-14-0
Record name 2-Bromo-5-tert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 1-bromo-4-tert-butyl-2-nitrobenzene (2.1 g, 8.14 mmol, 1.00 equiv), sodium hyposulfite (6.6 g, 37.91 mmol, 3.50 equiv) and a solution of 2-methoxyethan-1-ol (12 mL) in water (12 mL). The resulting solution was stirred overnight at 130° C. Water (11 ml) and concentrated hydrochloric acid (11 ml) were added to the warm solution. After heated under reflux for 30 min, the reaction mixture was poured into ice water (25 ml), adjusted the pH value of the solution to 8-9 with sodium carbonate(s) and extracted with ether (3×50 mL). The combined organic layers were washed with brine and dried over anhydrous sodium sulfate. Filtration and concentration under reduced pressure gave the title compound, which was used directly for next step without further purification as a yellow liquid. 1H-NMR(400 MHz, DMSO-d6): δ ppm 1.298(s, 9H), 4.097(s, 2H), 6.682(dd, J=2 Hz, J=8.4 Hz, 1H), 6.827(d, J=2.4 Hz, 1H), 7.33(d, J=8.4 Hz, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
sodium hyposulfite
Quantity
6.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
11 mL
Type
reactant
Reaction Step Six
Name
Quantity
11 mL
Type
solvent
Reaction Step Six
Quantity
12 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(tert-butyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(tert-butyl)aniline
Reactant of Route 3
2-Bromo-5-(tert-butyl)aniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(tert-butyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(tert-butyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(tert-butyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.